Cas no 134575-06-7 (ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate)

Ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic lactam derivative with a rigid, strained scaffold, making it a valuable intermediate in synthetic organic chemistry. Its fused ring system and functional groups (ester and lactam) provide versatile reactivity for further derivatization, particularly in the synthesis of constrained peptidomimetics or bioactive compounds. The stereochemistry at the 1R,5S,6r positions enhances its utility in asymmetric synthesis. The benzyl group offers a handle for selective deprotection or modification. This compound is particularly suited for applications requiring high stereochemical control, such as medicinal chemistry or catalyst design, where its structural rigidity can enforce specific conformational preferences.
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate structure
134575-06-7 structure
Product name:ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
CAS No:134575-06-7
MF:C15H15NO4
MW:273.2839
MDL:MFCD16140349
CID:1091047
PubChem ID:11033026

ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • LogP
    • ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
    • ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • ethyl rel-(1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • ethyl (1S,5R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • AKOS005072186
    • ethyl (1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • Ethyl(1alpha,5alpha,6alpha)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
    • AM805265
    • 134575-06-7
    • Ethyl (1alpha,5alpha,6alpha)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
    • 846024-42-8
    • ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
    • MFCD16140349
    • (1R,5S,6s)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • SCHEMBL796210
    • D97001
    • CS-0310271
    • trans-Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
    • (1R,5S,6r)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • PS-19684
    • SCHEMBL19971631
    • CS-0036379
    • Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • SB20075
    • AM805264
    • Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo-[3.1.0]hexane-6-carboxylate
    • CE-0202
    • P11858
    • Ethylrel-(1r,5s,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
    • MDL: MFCD16140349
    • Inchi: InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11+,12+
    • InChI Key: SFFQYGDIFWFUAF-GDNZZTSVSA-N
    • SMILES: [H][C@@]12[C@@H](C(=O)OCC)[C@]1([H])C(=O)N(CC1=CC=CC=C1)C2=O

Computed Properties

  • Exact Mass: 273.10010796g/mol
  • Monoisotopic Mass: 273.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 63.7Ų

ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC501-50mg
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
134575-06-7 98%
50mg
55.0CNY 2021-07-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011876-5G
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
134575-06-7 97%
5g
¥ 627.00 2023-04-05
Apollo Scientific
OR929743-25g
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
134575-06-7 97%
25g
£595.00 2025-02-21
TRC
B125770-5g
ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
134575-06-7
5g
$ 340.00 2022-06-07
abcr
AB269429-1 g
Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, 95%; .
134575-06-7 95%
1 g
€124.60 2023-07-20
abcr
AB269429-10 g
Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, 95%; .
134575-06-7 95%
10 g
€454.40 2023-07-20
TRC
B125770-1g
ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
134575-06-7
1g
$ 95.00 2022-06-07
Chemenu
CM106535-100g
ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
134575-06-7 95%+
100g
$1385 2023-03-07
1PlusChem
1P00A1Z6-5g
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
134575-06-7 95%
5g
$55.00 2025-02-25
1PlusChem
1P00A1Z6-10g
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
134575-06-7 95%
10g
$99.00 2025-02-25

ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Related Literature

Additional information on ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Introduction to Ethyl Rel-(1R,5S,6r)-3-Benzyl-2,4-Dioxo-3-Azabicyclo[3.1.0]Hexane-6-Carboxylate (CAS No. 134575-06-7)

Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 134575-06-7, represents a fascinating example of molecular architecture that combines rigid bicyclic frameworks with functionalized heterocyclic moieties. The intricate stereochemistry of this molecule, characterized by its rel-(1R,5S,6r) configuration, makes it a subject of interest for researchers exploring novel pharmacophores and synthetic pathways.

The structure of Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate features a bicyclo[3.1.0]hexane core, which is a motif known for its structural rigidity and potential biological activity. This core is further functionalized with a benzyl group at the 3-position and a carboxylate ester at the 6-position, both of which contribute to the molecule's overall reactivity and interaction with biological targets. The presence of a dioxo group at the 2-position introduces electrophilic centers that can be exploited in various chemical transformations.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery programs. The bicyclo[3.1.0]hexane framework has been explored as a potential pharmacophore in several therapeutic areas due to its ability to mimic natural product structures and exhibit favorable pharmacokinetic properties. The specific stereochemistry of Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate makes it an attractive candidate for further investigation into its biological activity and potential therapeutic applications.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore various synthetic pathways and tailor the properties of the resulting derivatives. For instance, the carboxylate ester group can be hydrolyzed to yield a free carboxylic acid, which can then be further functionalized via esterification or amidation reactions.

The benzyl group at the 3-position also offers opportunities for chemical manipulation. It can be removed through catalytic hydrogenation or oxidized to form a benzoic acid derivative, depending on the desired outcome of the synthetic strategy. These modifications highlight the versatility of Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate as a starting material for drug discovery and development.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's reactivity and interactions with biological targets. Molecular modeling studies have been instrumental in predicting how Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate might bind to specific proteins or enzymes within biological systems. These predictions have guided experimental efforts aimed at optimizing its pharmacological properties.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the challenges associated with achieving high enantiomeric purity. The synthesis involves multiple steps, including ring formation reactions and stereocontrol techniques that require careful optimization to ensure the desired configuration is obtained throughout the process.

In conclusion, Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS No. 134575-06-7) is a remarkable compound with numerous potential applications in pharmaceutical research and development. Its unique structural features and functional groups make it an excellent candidate for further exploration as a lead compound or building block in drug discovery programs.

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Amadis Chemical Company Limited
(CAS:134575-06-7)ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
A806801
Purity:99%
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